2-Ethenylbenzoyl chloride

Description

2-Ethoxybenzoyl chloride (CAS 42926-52-3) is an aromatic acyl chloride with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol . It is a yellow liquid with a boiling point of 118°C at 5 mmHg and a density of 1.19 g/cm³ . The compound features an ethoxy (-OCH₂CH₃) substituent at the ortho position of the benzoyl chloride moiety, which influences its electronic and steric properties.

2-Ethoxybenzoyl chloride is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals. For example, it is a precursor in the synthesis of sildenafil-related impurities, such as Hydroxyhomosildenafil and 2-Ethoxybenzamide . Its reactivity stems from the electrophilic carbonyl carbon, which participates in nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles.

Properties

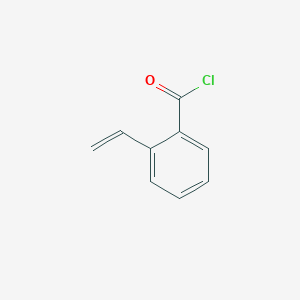

CAS No. |

28269-50-3 |

|---|---|

Molecular Formula |

C9H7ClO |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

2-ethenylbenzoyl chloride |

InChI |

InChI=1S/C9H7ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2 |

InChI Key |

VFOZPUQEFHZHBT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=CC=C1C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Ethylsulfanylbenzoyl Chloride (CAS 173312-15-7)

- Molecular Formula : C₉H₉ClOS

- Molecular Weight : 200.68 g/mol .

- Key Differences: The ethoxy group (-OCH₂CH₃) in 2-ethoxybenzoyl chloride is replaced by an ethylsulfanyl (-SCH₂CH₃) group. Safety: Both compounds are corrosive, but 2-ethylsulfanylbenzoyl chloride lacks specific hazard data (e.g., UN number), suggesting differences in regulatory classification .

4-(Trichloromethyl)benzoyl Chloride (CAS 14815-86-2)

- Molecular Formula : C₈H₄Cl₄O

- Molecular Weight : 257.93 g/mol .

- Key Differences :

- The trichloromethyl (-CCl₃) group is strongly electron-withdrawing, activating the carbonyl carbon toward nucleophilic attack more effectively than the ethoxy group.

- Applications: Used in synthesizing sulfonamide derivatives, contrasting with 2-ethoxybenzoyl chloride’s role in sildenafil intermediates .

2-(2-Methylphenoxymethyl)benzyl Chloride (CAS 156489-68-8)

- Molecular Formula : C₁₅H₁₃ClO

- Molecular Weight : 244.72 g/mol .

- Key Differences: Contains a benzyl chloride group and a bulky 2-methylphenoxymethyl substituent. Steric hindrance from the methylphenoxymethyl group reduces reactivity in acyl substitution compared to 2-ethoxybenzoyl chloride .

Comparative Data Table

Q & A

Q. What are the standard synthesis routes for 2-Ethenylbenzoyl chloride, and how can reaction conditions be optimized?

The compound is typically synthesized via acylation reactions. A common method involves reacting 2-vinylbenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions, with catalytic dimethylformamide (DMF) to enhance reactivity. Temperature control (40–60°C) and inert gas purging (e.g., nitrogen) are critical to minimize side reactions like polymerization of the ethenyl group . Alternative routes, such as Friedel-Crafts acylation using chloroacetyl chloride and aluminum chloride, may require rigorous monitoring of stoichiometry to avoid over-acylation . Optimization should include GC-MS or HPLC analysis to track intermediate formation and purity .

Q. What purification techniques are recommended for isolating this compound with high purity?

Distillation under reduced pressure (50–70°C at 10–15 mmHg) is effective for separating the product from unreacted starting materials. Solvent extraction using dichloromethane followed by washing with cold sodium bicarbonate solution removes acidic impurities. Recrystallization from dry hexane at low temperatures (-20°C) can further enhance purity. Ensure all steps are performed under anhydrous conditions to prevent hydrolysis .

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in amber glass containers under inert gas (argon or nitrogen) at –20°C to prevent moisture absorption and thermal degradation. Regularly monitor for discoloration or precipitate formation, which indicates hydrolysis. Avoid contact with metals (e.g., aluminum) that may catalyze decomposition .

Advanced Research Questions

Q. How can researchers mitigate the release of hydrogen chloride gas during synthesis?

Use gas scrubbers containing alkaline solutions (e.g., NaOH) in closed-system reactors. Real-time monitoring with IR spectroscopy can detect HCl evolution, allowing immediate adjustment of reaction parameters. Post-synthesis, pass the reaction mixture through a silica gel column to adsorb residual HCl .

Q. What analytical methods resolve spectral inconsistencies when characterizing this compound?

- IR Spectroscopy : Confirm the presence of the carbonyl (C=O) stretch at ~1770 cm⁻¹ and C-Cl bond at ~850 cm⁻¹.

- ¹³C NMR : Look for the acyl chloride carbon signal at ~170 ppm.

- Mass Spectrometry : Compare fragmentation patterns with NIST reference data to identify impurities (e.g., hydrolyzed products like 2-vinylbenzoic acid) .

Q. How should conflicting yield data from different synthesis routes be systematically analyzed?

Perform a Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). Use ANOVA to statistically compare yields. Cross-validate results with independent techniques like Karl Fischer titration (for moisture content) and differential scanning calorimetry (for thermal stability) .

Q. What are the best practices for environmentally safe disposal of this compound waste?

Neutralize residual acyl chloride with excess aqueous ammonia in a fume hood, forming less hazardous amides. Collect organic waste in halogen-resistant containers and coordinate with certified waste management services for incineration. Document disposal protocols to comply with OSHA and EPA regulations .

Methodological Notes

- Contradiction Analysis : Discrepancies in reaction yields often arise from trace moisture. Use molecular sieves or pre-dried solvents to improve reproducibility.

- Safety Protocols : Always conduct reactivity tests on small scales before scaling up, referencing SDS guidelines for emergency procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.